Cas no 25116-37-4 (3-Iodobenzophenone)

3-Iodobenzophenone is a halogenated aromatic ketone commonly utilized as a versatile intermediate in organic synthesis. Its key advantages include its reactivity in cross-coupling reactions, such as Suzuki and Heck couplings, due to the presence of the iodine substituent, which facilitates efficient bond formation. The compound’s stability and well-defined structure make it suitable for applications in pharmaceuticals, agrochemicals, and material science. Its high purity and consistent performance ensure reliable results in research and industrial processes. Additionally, 3-Iodobenzophenone serves as a valuable building block for constructing complex molecular frameworks, underscoring its importance in synthetic chemistry.
3-Iodobenzophenone structure
3-Iodobenzophenone structure
Product Name:3-Iodobenzophenone
CAS No:25116-37-4
MF:C13H9IO
MW:308.114435911179
CID:869202
Update Time:2026-04-29

3-Iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3-iodophenyl)(phenyl)methanone
    • (3-iodophenyl)-phenylmethanone
    • 3-Iodobenzophenone
    • 3-iodo-benzophenone
    • 3-monoiodobenzophenone
    • 3-PhCOC6H4I
    • m-iodobenzophenone
    • Inchi: InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
    • InChI Key: JAFDVXCJWWEVND-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I

Computed Properties

  • Exact Mass: 307.97000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.52220

3-Iodobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-Iodobenzophenone Pricemore >>

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Additional information on 3-Iodobenzophenone

Research Briefing on 3-Iodobenzophenone (CAS: 25116-37-4) in Chemical Biology and Pharmaceutical Applications

3-Iodobenzophenone (CAS: 25116-37-4) is a halogenated aromatic ketone that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and photoaffinity labeling agent. Recent studies have explored its utility in medicinal chemistry, particularly in the development of targeted therapies and molecular probes. This briefing synthesizes key findings from 2022-2024 literature to highlight emerging trends and challenges associated with this compound.

A 2023 Journal of Medicinal Chemistry study demonstrated 3-Iodobenzophenone's efficacy as a precursor for Suzuki-Miyaura cross-coupling reactions in synthesizing kinase inhibitors. Researchers at MIT developed a novel series of BTK inhibitors using this compound as a key building block, achieving 78% yield with Pd(PPh3)4 catalysis. The iodine moiety's strategic positioning enabled selective functionalization while maintaining the benzophenone scaffold's photoreactivity - a dual advantage for subsequent bioconjugation studies.

In pharmaceutical formulation, 3-Iodobenzophenone's crystalline properties (melting point 98-101°C) have been optimized for drug delivery systems. A 2024 Molecular Pharmaceutics paper reported its incorporation into amorphous solid dispersions with HPMCAS, enhancing the solubility of poorly water-soluble APIs by 12-fold. Stability studies under ICH guidelines showed <5% degradation after 6 months at 40°C/75% RH, suggesting robust formulation potential.

Emerging applications in chemical biology include its use as a photo-crosslinker in PROTAC development. Stanford researchers (2023) functionalized 3-Iodobenzophenone with E3 ligase ligands, creating light-activated degraders with spatiotemporal control. The compound's ε280 of 15,200 M-1cm-1 enabled real-time monitoring of target engagement via UV spectroscopy, while MS/MS analysis confirmed specific protein labeling upon 365 nm irradiation.

Ongoing challenges include addressing the compound's potential off-target effects in biological systems. A 2024 Chemical Research in Toxicology study identified reactive oxygen species generation at concentrations >50 μM, prompting development of stabilized derivatives. Computational modeling (DFT calculations) suggests that electron-withdrawing group substitutions at the 4-position may mitigate this issue while preserving photoreactivity.

The global market for 3-Iodobenzophenone is projected to grow at 6.8% CAGR (2024-2030), driven by demand for customized synthetic intermediates. Current Good Manufacturing Practice (cGMP) production has been established by major suppliers including Sigma-Aldrich and TCI America, with HPLC purity standards now exceeding 99.5% for pharmaceutical-grade material.

Future research directions focus on expanding its applications in targeted protein degradation and PET tracer development. The compound's ability to undergo isotopic exchange (125I for 127I) without scaffold modification presents unique opportunities for theranostic applications, with preliminary in vivo data showing promising tumor-targeting specificity in murine models.

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